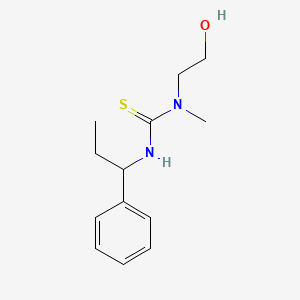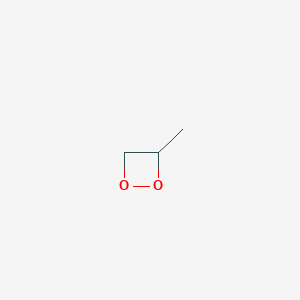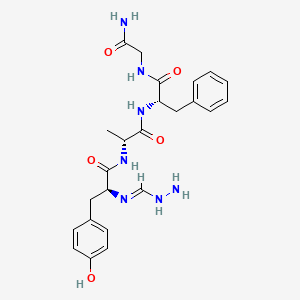
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol is a chiral organic compound with a bromine atom and a hydroxyl group attached to a tetrahydrochrysen backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol typically involves the bromination of a suitable precursor followed by a series of stereoselective reactions to introduce the desired chiral centers. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is often carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can result in the formation of an amino derivative.
Applications De Recherche Scientifique
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-3-chloro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a chlorine atom instead of bromine.
(3R,4R)-3-iodo-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with an iodine atom instead of bromine.
(3R,4R)-3-fluoro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
80056-91-3 |
|---|---|
Formule moléculaire |
C18H15BrO |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m1/s1 |
Clé InChI |
VZFRPVWDMXOWNC-AEFFLSMTSA-N |
SMILES isomérique |
C1CC2=C([C@H]([C@@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
SMILES canonique |
C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)







![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
